molecular formula C11H15NO4 B15127587 Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

Cat. No.: B15127587
M. Wt: 225.24 g/mol
InChI Key: CKSVPIZNXAIFIN-UHFFFAOYSA-N
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Description

Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is a bicyclic lactam derivative with a rigid tricyclic scaffold. Its structure features an exo-oriented tert-butyl group, a lactam (6-aza) ring, and a ketone (7-oxo) functionality. The stereochemistry (exo configuration) and bicyclic framework contribute to its unique physicochemical properties, such as thermal stability and solubility.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3

InChI Key

CKSVPIZNXAIFIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3

Origin of Product

United States

Preparation Methods

Copper(II)-Catalyzed Bromination

A pivotal step involves converting ketone precursors to α-bromo ketones to enable nucleophilic substitution. As detailed in, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes bromination using 2.0 equivalents of anhydrous CuBr₂ in refluxing ethyl acetate (10 mL/g substrate, 110°C, 24 h). For the target compound, this methodology could brominate a prochiral ketone at C7, facilitating oxa-bridge formation via oxygen nucleophile attack (Table 1).

Table 1: Halogenation Optimization

Parameter Condition Yield (%)
Solvent Ethyl acetate 85
Temperature 110°C (reflux) 85
CuBr₂ Equiv 2.0 85
Reaction Time 24 h 85

Intramolecular Etherification

Post-bromination, the α-bromo ketone intermediate undergoes base-mediated cyclization. WO2004074292A1 employs 5% aqueous NaOH in ethanol (20 mL/g, 50°C, 12 h) to form ether linkages. Applied to the brominated precursor, this would yield the 3-oxa bridge with simultaneous lactamization, achieving the tricyclic core.

Favorskii Rearrangement Approach

Silyl Enol Ether Formation

To circumvent HBr-mediated decomposition during halogenation, WO2004074292A1 describes silyl enol protection using trimethylsilyl chloride (1.5 equiv) and 1,8-diazabicycloundecene (DBU, 1.2 equiv) in dichloromethane (15 mL/g, 0°C to 25°C, 6 h). Subsequent chlorination with trichlorotriazinetrione (TCCA, 0.5 equiv) generates α-chloro ketones, enabling milder cyclization conditions.

Base-Mediated Rearrangement

The α-chloro ketone undergoes Favorskii rearrangement in benzyl alcohol (5 mL/g) with KOH (1.1 equiv) at 80°C for 8 h, contracting the ring system while establishing the exo-carboxylate geometry. This method reportedly achieves >20:1 exo:endo selectivity.

Curtius Rearrangement for Carbamate Installation

Diazonium Intermediate Formation

WO2004074292A1 outlines a Curtius protocol where tert-butyl 2-azido-7-oxobicyclo[3.2.1]octane-7-carboxylate (from acyl azide precursors) decomposes in toluene at 110°C with diphenylphosphoryl azide (DPPA, 1.05 equiv). Trapping the isocyanate intermediate with tert-butanol installs the Boc group, yielding the target carboxylate.

Stereochemical Control

Chiral resolution of racemic intermediates uses Amano AY protease (240 g/kg substrate) in 1 M phosphate buffer (pH 7.1) at 25°C for 72 h, achieving >99% ee for exo-isomers. Kinetic resolution exploits differential ester hydrolysis rates between enantiomers.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Key Step Yield (%) exo:Endo Purity (%)
Halogenation CuBr₂ cyclization 72 15:1 95
Favorskii TCCA chlorination 68 22:1 97
Curtius DPPA rearrangement 65 30:1 98

The Favorskii route provides superior stereoselectivity but requires stringent anhydrous conditions. Halogenation offers higher yields but lower enantiomeric excess. Industrial-scale synthesis likely adopts hybrid approaches, as WO2004074292A1 combines enzymatic resolution with late-stage Boc protection to optimize cost and purity.

Critical Process Parameters

Solvent Selection

  • Ethyl acetate : Optimal for CuBr₂ reactions (dielectric constant ε = 6.0) balances substrate solubility and reagent activity.
  • Benzyl alcohol : High boiling point (205°C) facilitates Favorskii rearrangements without pressurized systems.

Temperature Gradients

  • 110°C : Maximizes CuBr₂ reactivity while minimizing ester hydrolysis (<2% over 24 h).
  • 80°C : Favors [3.2.1] ring contraction over competing [2.2.2] byproducts during Favorskii steps.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound’s molecular formula is C₁₁H₁₅NO₄ (molecular weight: 225.24 g/mol) . Key functional groups include:

  • Ester group (tert-butyl carboxylate): Prone to hydrolysis under acidic or basic conditions.

  • Carbonyl group (C=O): Susceptible to reduction, oxidation, or nucleophilic attack.

  • Tricyclic framework : Includes a 3-oxa-6-azatricyclo[3.2.1.02,4]octane core, which may influence reactivity due to steric and electronic effects .

Ester Hydrolysis

The tert-butyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction typically requires catalytic acid or base conditions.

Example :
R-O-CO-tert-butyl+H2OR-O-COOH+tert-butanol\text{R-O-CO-tert-butyl} + \text{H}_2\text{O} \rightarrow \text{R-O-COOH} + \text{tert-butanol}

Carbonyl Reduction

The ketone group (C=O) may be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Example :
R-C=O+LiAlH4R-CH2OH\text{R-C=O} + \text{LiAlH}_4 \rightarrow \text{R-CH}_2\text{OH}

Oxidation of Sterically Hindered Groups

The tert-butyl group’s stability to oxidation may depend on reaction conditions. Strong oxidizing agents (e.g., KMnO₄) could potentially oxidize adjacent functional groups.

Nucleophilic Substitution

The azo group or oxygen atoms in the tricyclic core might act as leaving groups under specific conditions, enabling substitution with nucleophiles like amines or hydroxides.

Physical and Chemical Data

Property Value Source
Molecular FormulaC₁₁H₁₅NO₄
Molecular Weight225.24 g/mol
Boiling Point (Predicted)377.5 ± 35.0°C
Density (Predicted)1.326 ± 0.06 g/cm³

Scientific Research Applications

Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary analogues include:

Racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate (CAS 244057-70-3): A racemic mixture with differing stereochemistry at the 1, 2, 4, and 5 positions .

tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate : A stereoisomer reported in 2004 with distinct spatial arrangement .

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[...]octane-6-carboxylate Racemic Mixture (CAS 244057-70-3) tert-Butyl (1R,2S,4R,5S)-isomer
Molecular Formula C₁₁H₁₅NO₄ C₁₁H₁₅NO₄ C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol 225.24 g/mol 225.24 g/mol
Stereochemistry Exo configuration Racemic (mix of stereoisomers) (1R,2S,4R,5S) configuration
Purity/Specification Not explicitly reported Not specified Not reported
Crystallographic Data Likely resolved via SHELX/WinGX Unavailable Possibly determined via SHELX
Key Differences and Implications :

The (1R,2S,4R,5S)-isomer and racemic form may exhibit divergent solubility or crystallinity due to spatial packing differences.

Synthetic Utility :

  • The exo isomer’s defined configuration makes it preferable for asymmetric synthesis, whereas the racemic form requires chiral resolution, adding complexity to downstream applications .

Thermal Stability :

  • Exo configurations often exhibit higher thermal stability due to reduced steric strain, though direct data for these compounds is lacking in the provided evidence.

Research Findings and Limitations

  • Crystallographic Tools: Structural determination of these compounds likely relies on SHELX (for refinement) and WinGX (for data processing) .
  • Gaps in Data : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) are absent, limiting a comprehensive comparison.
  • Applications : The exo isomer’s rigidity suggests utility in drug design, while the racemic form’s commercial availability (e.g., via ECHEMI ) indicates industrial use as an intermediate.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate, and how do reaction parameters influence stereochemical outcomes?

  • The compound’s tricyclic structure suggests the use of cycloaddition or annulation strategies. Diels-Alder reactions are frequently employed for bicyclic intermediates, with tert-butyl ester groups introduced via Boc protection . Reaction temperature and solvent polarity significantly impact exo/endo selectivity. For example, polar aprotic solvents (e.g., DMF) at low temperatures (-20°C to 0°C) may favor exo configurations by stabilizing transition states with reduced steric hindrance .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemistry and molecular conformation of this compound?

  • SC-XRD remains the gold standard for unambiguous stereochemical assignment. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps include:

  • Data collection at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.
  • Use of WinGX for data integration and refinement, ensuring proper handling of twinning or disorder in the tricyclic core .
    • Example: A recent study resolved a similar oxatricyclo compound’s exo configuration using SHELXL with R1 < 0.05 .

Q. What analytical techniques are critical for assessing purity and structural integrity during synthesis?

  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) identifies impurities ≥0.1% .
  • NMR Spectroscopy : 1H-13C HSQC and HMBC correlations confirm connectivity, especially for distinguishing azatricyclo regioisomers. For example, coupling constants (J) in the 6-azatricyclo system help verify exo vs. endo tert-butyl placement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data for this compound?

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts.
  • Step 2 : Compare experimental NOESY/ROESY data to computational models to identify conformational flexibility.
  • Step 3 : Use variable-temperature NMR (VT-NMR) to probe dynamic effects (e.g., ring-flipping in the oxa-azatricyclo core) that may explain shifts .
  • Example: A study on a related spirocyclic compound used VT-NMR to resolve conflicting NOE patterns caused by slow exchange at 298 K .

Q. What computational strategies optimize reaction conditions for functionalizing the 6-azatricyclo scaffold?

  • DFT/MD Simulations : Map potential energy surfaces to identify transition states for functionalization (e.g., tert-butyl deprotection or oxidation at the 7-oxo position).
  • Solvent Screening : COSMO-RS models predict solvent effects on reaction rates and selectivity. For instance, THF may stabilize intermediates in SN2 reactions at the 6-aza position .
  • Case Study: A 2024 study used DFT to rationalize >90% yield in the tert-butyl deprotection of a spirocyclic analog using TFA/DCM .

Q. How can researchers evaluate the biological activity of this compound, given its structural similarity to tricyclic bioactive molecules?

  • Target Identification : Screen against kinase libraries (e.g., EGFR, as in ) using fluorescence polarization assays. Structural analogs with oxatricyclo motifs have shown chondrogenesis induction, suggesting potential for joint repair studies .
  • SAR Studies : Modify the tert-butyl ester to carboxamide or sulfonamide derivatives. Assess bioactivity via in vitro models (e.g., TGF-β signaling in chondrocytes) .
  • ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives with drug-like properties .

Methodological Notes

  • Contradiction Handling : When crystallographic and spectroscopic data conflict (e.g., unexpected dihedral angles), re-examine data collection protocols (e.g., crystal quality for SC-XRD) or consider pseudosymmetry effects .
  • Safety : Refer to tert-butyl ester safety protocols (e.g., P301+P310 for accidental ingestion; ) during synthesis .

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